molecular formula C18H25NO5 B047474 (3R,4S)-Tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate CAS No. 201856-57-7

(3R,4S)-Tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate

Cat. No.: B047474
CAS No.: 201856-57-7
M. Wt: 335.4 g/mol
InChI Key: CZTZICYNMYGUNU-JQXSQYPDSA-N
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Description

(3R,4S)-Tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C18H25NO5 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Environmental and Biodegradation Studies

Research on synthetic phenolic antioxidants (SPAs) and ethers like ETBE has revealed their widespread use in various industrial and commercial products, their occurrence in environmental matrices, and their biodegradation processes. SPAs, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in indoor dust, air particulates, sea sediment, and river water. Studies suggest the need for future research to explore the contamination and environmental behaviors of novel high molecular weight SPAs and to develop SPAs with low toxicity and migration ability to decrease potential environmental pollution (Liu & Mabury, 2020). Moreover, ETBE's biodegradation in soil and groundwater has been extensively studied, highlighting microorganisms capable of degrading ETBE aerobically, which could inform bioremediation efforts for environmental cleanup (Thornton et al., 2020).

Antioxidant Research and Synthetic Applications

Research into neo fatty acids, neo alkanes, and their derivatives, including compounds containing tertiary butyl groups, has explored their applications as antioxidants, anticancer, antimicrobial, and antibacterial agents. These natural metabolites and synthetic compounds demonstrate diverse biological activities, suggesting their potential utility in cosmetic, agronomic, and pharmaceutical industries. This area of research emphasizes the importance of developing novel compounds with specific functional groups, like tert-butyl, for various applications (Dembitsky, 2006).

Synthetic Routes and Chemical Transformations

The study of synthetic routes for compounds like vandetanib highlights the role of tert-butyl-containing intermediates in facilitating chemical transformations. These synthetic pathways, involving steps like substitution, deprotection, and cyclization, underline the versatility and commercial value of tert-butyl group-containing compounds in industrial-scale chemical synthesis (Mi, 2015).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

Target of Action

It’s known that this compound is a synthetic precursor of the β-lactam-type side chain ofpaclitaxel . Paclitaxel is a well-known anticancer drug that primarily targets microtubules in cells, stabilizing them and preventing their disassembly, which is crucial for cell division .

Mode of Action

Paclitaxel binds to the β-subunit of tubulin in microtubules, stabilizing them and preventing their disassembly . This disrupts the cell cycle, particularly the mitosis phase, leading to cell death .

Biochemical Pathways

The compound, being a precursor to paclitaxel, likely affects the same biochemical pathways. Paclitaxel’s main pathway is the cell cycle , specifically the mitosis phase. By stabilizing microtubules, paclitaxel prevents the normal breakdown of microtubules during cell division, disrupting the formation of the mitotic spindle necessary for cell division .

Pharmacokinetics

Paclitaxel is known for its poor solubility in water and is usually administered intravenously in a solution with Cremophor EL . The bioavailability of paclitaxel can be affected by factors such as metabolism by the liver enzyme CYP2C8 and the efflux transporter P-glycoprotein .

Result of Action

The result of the compound’s action, through its conversion to paclitaxel, is the disruption of the cell cycle, leading to cell death . This is particularly effective against rapidly dividing cells, such as cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes and transporters can affect the metabolism and distribution of the compound. Additionally, factors such as pH and temperature could potentially affect the stability of the compound .

Properties

IUPAC Name

tert-butyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-6-22-12(2)23-15-14(13-10-8-7-9-11-13)19(16(15)20)17(21)24-18(3,4)5/h7-12,14-15H,6H2,1-5H3/t12?,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTZICYNMYGUNU-JQXSQYPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC1C(N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(C)O[C@@H]1[C@@H](N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432979
Record name tert-Butyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201856-57-7
Record name 1,1-Dimethylethyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenyl-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201856-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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